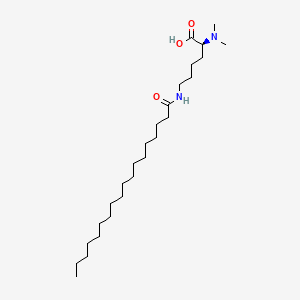
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine is a synthetic derivative of the amino acid lysine. This compound is characterized by the presence of a long aliphatic chain and a dimethylated lysine residue. Such modifications often impart unique chemical and biological properties to the molecule, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine typically involves the following steps:
Protection of the amino group: The amino group of L-lysine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Dimethylation: The protected lysine is then subjected to dimethylation using reagents like formaldehyde and a reducing agent such as sodium cyanoborohydride.
Introduction of the aliphatic chain: The long aliphatic chain is introduced through an acylation reaction using octadecanoyl chloride in the presence of a base like triethylamine.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques like chromatography and crystallization are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce functional groups like hydroxyl or carboxyl.
Reduction: Reduction reactions can modify the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylated nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine involves its interaction with specific molecular targets. The dimethylated lysine residue can mimic natural lysine residues, allowing the compound to bind to enzymes or receptors. The long aliphatic chain can influence the compound’s hydrophobic interactions and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2,N2-Dimethyl-L-lysine: Lacks the long aliphatic chain, making it less hydrophobic.
N6-(1-oxooctadecyl)-L-lysine: Lacks the dimethylation, affecting its interaction with enzymes.
N2,N2-Dimethyl-N6-(1-oxohexadecyl)-L-lysine: Similar structure but with a shorter aliphatic chain.
Uniqueness
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine is unique due to the combination of dimethylation and a long aliphatic chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90147-01-6 |
|---|---|
Formule moléculaire |
C26H52N2O3 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-6-(octadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C26H52N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h24H,4-23H2,1-3H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
Clé InChI |
XVIVXOVYFNKPJB-DEOSSOPVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




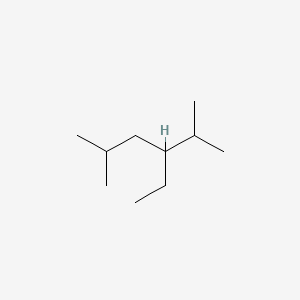
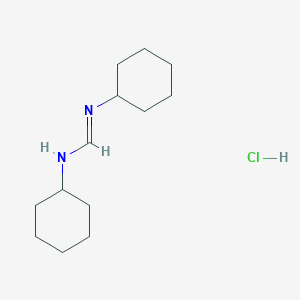
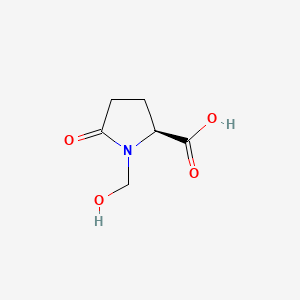
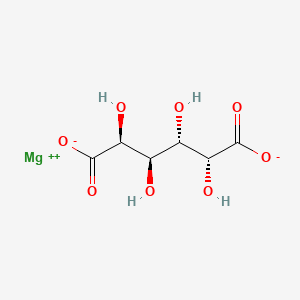




![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)

